Trityl ether

Overview

Description

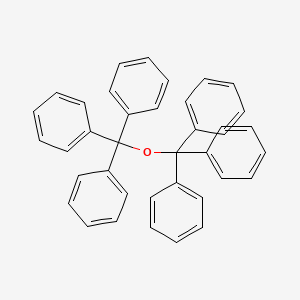

Trityl ether, also known as 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’- (Oxydimethanetetrayl)hexabenzene, is a chemical compound with the molecular formula C38H30O . It is related to triphenylmethanol, a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene .

Synthesis Analysis

Trityl radicals, including this compound, have been synthesized through various methods. One approach involves the reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene . Another method involves the use of visible light photocatalysis for the cleavage of trityl thioethers or ethers under pH-neutral conditions .Molecular Structure Analysis

The molecular structure of this compound is complex. Its molecular formula is C38H30O, and it has an average mass of 502.644 Da . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trityl cations, which are related to this compound, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Trityl ethers are easily cleaved to tritanol and another alcohol by strong acids at room temperature .Physical and Chemical Properties Analysis

This compound is a colorless solid that is soluble in nonpolar organic solvents and not in water . It is related to triphenylmethanol, which produces an intensely yellow color in strongly acidic solutions .Scientific Research Applications

Trityl Ether in Organic Synthesis

Trityl ethers are widely used in organic synthesis for the protection of alcohols. Lundquist, Satterfield, and Pelletier (2006) developed a method for trityl protection of alcohols in solution that is compatible with base-labile Fmoc protecting groups and adaptable for the trityl protection of halo-containing alcohols. This method shows potential for future combinatorial applications, highlighting its versatility in synthesis processes (Lundquist, Satterfield, & Pelletier, 2006).

Trityl Ethers and Carbohydrates

Trityl ethers have been studied in the context of carbohydrates, with Helferich (1948) noting their preparation from tritanol and their use in the tritylation of carbohydrates. This process involves recrystallization and chromatography, with trityl ethers showing varying solubilities in different solvents. Their cleavage to tritanol and another alcohol is achieved by strong acids at room temperature, which is useful in carbohydrate chemistry (Helferich, 1948).

Selective Cleavage of Trityl Ethers

Yadav et al. (2001) demonstrated the chemoselective deprotection of trityl ethers to corresponding alcohols using indium tribromide in aqueous acetonitrile. This method is compatible with various functional groups, emphasizing the selective nature of this approach in organic synthesis (Yadav, Reddy, Srinivas, & Maiti, 2001).

Tritylation Reagents

Jyothi et al. (2007) introduced new tritylation reagents for the efficient tritylation of alcohols. Their study provides insights into alternative reagents that can be used for tritylation, broadening the scope of this compound applications in organic synthesis (Jyothi, Mahalingam, Ilangovan, & Sharma, 2007).

Mass Spectrometry and Trityl Ethers

Sheikh, Duffield, and Djerassi (1968) explored the use of trityl ethers in mass spectrometry. They found that trityl derivatives of primary alcohols yield abundant molecular ions, which are useful for determining the isotopic purity of the parent alcohol. This study demonstrates the role of trityl ethers in facilitating mass spectrometric analysis (Sheikh, Duffield, & Djerassi, 1968).

Catalysis and Protection of Alcohols

Reddy et al. (2008) described an acid-catalyzed protectionof alcohols as trityl ethers using triphenylmethanol and tris(pentafluorophenyl)borane as a catalyst. This method demonstrates chemoselectivity and mildness, highlighting its applicability in the protection of alcohols in the presence of other functional groups (Reddy, Rajesh, Balaji, & Chethan, 2008).

Cleavage of Trityl Ethers

Yadav and Subba Reddy (2000) developed a method for the selective deprotection of trityl ethers to corresponding alcohols using CBr4 in methanol under neutral conditions. This technique offers a selective approach to deprotect trityl ethers without affecting other hydroxyl protecting groups (Yadav & Subba Reddy, 2000).

Ionic Liquids in Tritylation

Sreedhar et al. (2009) presented a method for protecting alcohols as trityl ethers using trityl chloride and FeCl3 as a catalyst in ionic liquids. This method is noted for its efficiency, short reaction times, and the use of ionic liquid for easy product separation and catalyst recycling, emphasizing its environmental friendliness (Sreedhar, Radhika, Neelima, Chowdary, & Rao, 2009).

This compound in Polymer Synthesis

Acar and Küçüköner (1997) explored the use of trityl terminated poly(butyl vinyl ether) in the polymerization of butyl vinyl ether, demonstrating the potential of trityl ethers in polymer synthesis. Their work opens avenues for creating block copolymers through a quasi-living radical mechanism (Acar & Küçüköner, 1997).

Mechanism of Action

The trityl group, which is part of trityl ether, is often used as a protective group in organic synthesis . It is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol . The trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) .

Future Directions

Trityl radicals, including trityl ether, have attracted a lot of attention in recent years due to their potential applications in various fields such as Molecular Magnets, Spin Labels, Spintronics, Dynamic Nuclear Polarization, Imaging, Sensoring, and EPR-based Distance Measurements . The development of more effective processes for the synthesis and use of trityl radicals is an active area of research .

Properties

IUPAC Name |

[diphenyl(trityloxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)

![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)